Cas no 2228671-25-6 (4-4-(pyrrolidin-1-yl)phenylbutan-2-ol)

4-4-(Pyrrolidin-1-yl)phenylbutan-2-ol is a synthetic organic compound featuring a pyrrolidine-substituted phenyl ring linked to a butanol chain. This structure imparts versatility in pharmaceutical and chemical applications, particularly as an intermediate in the synthesis of bioactive molecules. The pyrrolidine moiety enhances binding affinity to certain receptors, making it valuable in medicinal chemistry for drug discovery. Its hydroxyl group allows for further functionalization, enabling tailored modifications for specific research or industrial needs. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its well-defined molecular architecture supports precise reactivity in synthetic pathways, contributing to its utility in developing novel therapeutic agents or specialized materials.
4-4-(pyrrolidin-1-yl)phenylbutan-2-ol structure
2228671-25-6 structure
Product Name:4-4-(pyrrolidin-1-yl)phenylbutan-2-ol
CAS No:2228671-25-6
MF:C14H21NO
MW:219.322643995285
CID:6200596
PubChem ID:165627997
Update Time:2025-06-15

4-4-(pyrrolidin-1-yl)phenylbutan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 4-4-(pyrrolidin-1-yl)phenylbutan-2-ol
    • 4-[4-(pyrrolidin-1-yl)phenyl]butan-2-ol
    • EN300-1786691
    • 2228671-25-6
    • Inchi: 1S/C14H21NO/c1-12(16)4-5-13-6-8-14(9-7-13)15-10-2-3-11-15/h6-9,12,16H,2-5,10-11H2,1H3
    • InChI Key: OHHJVVVOFNCNND-UHFFFAOYSA-N
    • SMILES: OC(C)CCC1C=CC(=CC=1)N1CCCC1

Computed Properties

  • Exact Mass: 219.162314293g/mol
  • Monoisotopic Mass: 219.162314293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 23.5Ų

4-4-(pyrrolidin-1-yl)phenylbutan-2-ol Pricemore >>

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Additional information on 4-4-(pyrrolidin-1-yl)phenylbutan-2-ol

Recent Advances in the Study of 4-4-(pyrrolidin-1-yl)phenylbutan-2-ol (CAS: 2228671-25-6)

The compound 4-4-(pyrrolidin-1-yl)phenylbutan-2-ol (CAS: 2228671-25-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrrolidine-phenylbutanol structure, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential mechanisms of action, making it a compound of interest for drug discovery and development.

One of the key areas of research has been the synthesis and optimization of 4-4-(pyrrolidin-1-yl)phenylbutan-2-ol. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity while reducing production costs. The researchers employed a multi-step process involving palladium-catalyzed cross-coupling reactions, followed by selective reduction, to achieve the desired product. This advancement is particularly significant for scaling up production for preclinical and clinical studies.

In addition to synthetic improvements, recent investigations have explored the pharmacological profile of 4-4-(pyrrolidin-1-yl)phenylbutan-2-ol. Preliminary in vitro studies suggest that the compound exhibits moderate affinity for serotonin and dopamine receptors, hinting at potential applications in neuropsychiatric disorders. A 2023 study in ACS Chemical Neuroscience demonstrated that the compound could modulate neurotransmitter release in neuronal cell lines, although the exact mechanism remains under investigation. These findings open new avenues for targeting conditions such as depression and anxiety.

Another promising direction involves the compound's potential as an anti-inflammatory agent. Research published in European Journal of Pharmacology (2024) reported that 4-4-(pyrrolidin-1-yl)phenylbutan-2-ol significantly reduced pro-inflammatory cytokine levels in murine models of acute inflammation. The study highlighted the compound's ability to inhibit NF-κB signaling, a critical pathway in inflammatory responses. These results suggest that further development could lead to novel treatments for inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease.

Despite these encouraging findings, challenges remain in the development of 4-4-(pyrrolidin-1-yl)phenylbutan-2-ol as a therapeutic agent. Pharmacokinetic studies indicate that the compound has a relatively short half-life in vivo, necessitating further structural modifications to improve its metabolic stability. Additionally, comprehensive toxicology studies are required to assess its safety profile before advancing to clinical trials. Researchers are currently exploring prodrug strategies and formulation technologies to address these limitations.

In conclusion, 4-4-(pyrrolidin-1-yl)phenylbutan-2-ol (CAS: 2228671-25-6) represents a promising scaffold for drug development across multiple therapeutic areas. Recent advances in its synthesis, pharmacological characterization, and mechanistic understanding have laid a solid foundation for future research. Continued efforts to optimize its properties and evaluate its efficacy in disease models will be critical in determining its potential as a clinical candidate. The compound's versatility and unique structural features make it a valuable subject for ongoing and future studies in chemical biology and medicinal chemistry.

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